molecular formula C10H13F3N2O2 B7450677 N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide

N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide

Cat. No. B7450677
M. Wt: 250.22 g/mol
InChI Key: YBJYYGPXUSOZEC-UHFFFAOYSA-N
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Description

N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide, also known as TFP, is a chemical compound that has been of great interest in scientific research due to its unique properties. TFP is a synthetic compound that is used in various laboratory experiments to study its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is not fully understood, but it is believed to involve the interaction of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide with the ion channel protein. N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is thought to bind to a specific site on the ion channel protein, causing a conformational change that alters the activity of the channel. This modulation of ion channel activity can lead to changes in cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its effects on ion channels, N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been shown to modulate the activity of enzymes, such as phospholipase C and protein kinase C. N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine. These effects on biochemical and physiological processes make N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide a valuable tool for studying the underlying mechanisms of various diseases and disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide in laboratory experiments is its specificity for ion channels. N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been shown to have a high affinity for certain types of ion channels, making it a valuable tool for studying their activity. However, one of the limitations of using N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is its potential for off-target effects. N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been shown to interact with other proteins besides ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide. One area of interest is the development of new compounds based on the structure of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide that have improved specificity and potency for ion channels. Another area of interest is the study of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide in animal models of disease, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide and its effects on biochemical and physiological processes.

Synthesis Methods

N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is synthesized using a multistep process that involves the reaction of cyclopropylamine with ethyl acrylate, followed by the addition of trifluoromethyl ketone. The resulting product is then purified using column chromatography to yield N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide. This synthesis method has been optimized to obtain high yields of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide with high purity.

Scientific Research Applications

N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been used extensively in scientific research to study its effects on various biological processes. One of the main applications of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium channels, calcium-activated potassium channels, and transient receptor potential channels.

properties

IUPAC Name

3-(prop-2-enoylamino)-N-[1-(trifluoromethyl)cyclopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-7(16)14-6-3-8(17)15-9(4-5-9)10(11,12)13/h2H,1,3-6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJYYGPXUSOZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1(CC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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